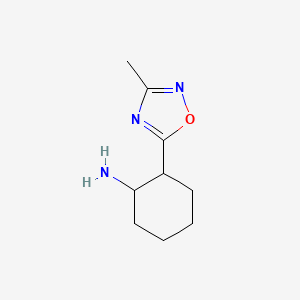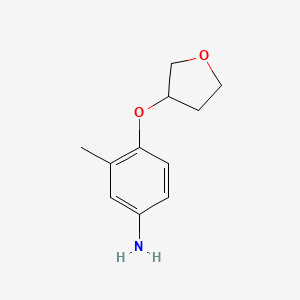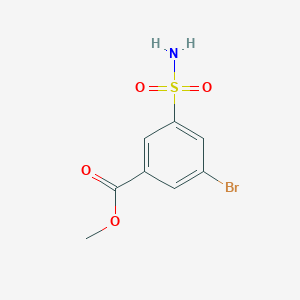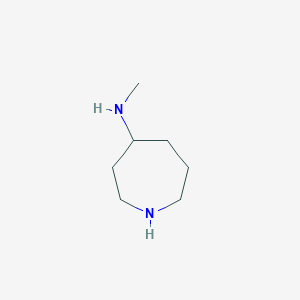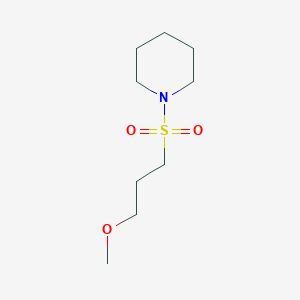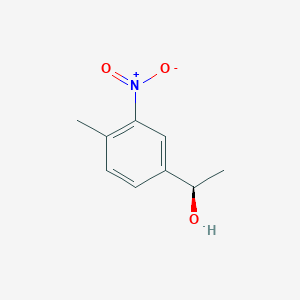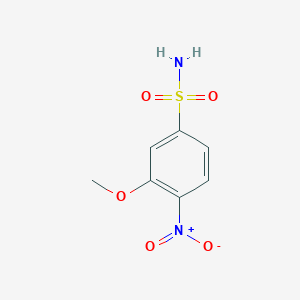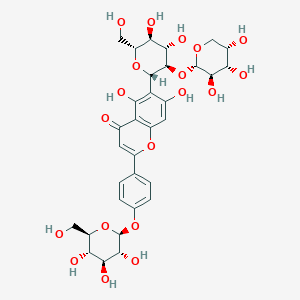
Vaccarin
Descripción general
Descripción
Vaccarin is a flavonoid glycoside primarily extracted from the seeds of Vaccaria segetalis, a plant commonly used in traditional Chinese medicine. This compound is known for its various biological activities, including promoting wound healing and improving insulin resistance through the activation of the AMP-activated protein kinase (AMPK) signaling pathway .
Aplicaciones Científicas De Investigación
Vaccarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its role in cell proliferation, particularly in wound healing and tissue regeneration.
Medicine: Explored for its potential therapeutic effects in treating conditions like diabetes, due to its ability to improve insulin resistance.
Industry: Utilized in the development of natural product libraries and as a bioactive compound in various formulations
Mecanismo De Acción
Target of Action
Vaccarin, a flavonoid glycoside, has been identified to primarily target histone deacetylase 1 (HDAC1), a gene that plays a pivotal role in regulating eukaryotic gene expression . This interaction is mediated by miR-570-3p in the vascular endothelium .
Mode of Action
this compound interacts with its targets by mediating the miR-570-3p/HDAC1 pathway . Overexpression of HDAC1 counteracts the inhibitory effect of this compound on inflammatory injury in human umbilical vein endothelial cells . The administration of a miR-570-3p inhibitor can block the inhibition of this compound on HDAC1 and inflammatory injury .
Biochemical Pathways
this compound affects the miR-570-3p/HDAC1 pathway . Overexpression of miR-570-3p can decrease the expression of downstream components of HDAC1, including TNF-α, IL-1β, and malondialdehyde, while increasing GSH-Px activity in human umbilical vein endothelial cells under hyperglycemic conditions .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .
Result of Action
this compound significantly ameliorates heart dysfunction in a mouse model and suppresses oxidative stress-mediated cell apoptosis via specifically inhibiting the activation of the p38 MAPK pathway . In vitro, this compound alleviates doxorubicin-induced mitochondrial membrane depolarization and reactive oxygen species (ROS) generation in H9c2 cells .
Direcciones Futuras
Vaccarin has promising clinical applications . The main active ingredients of the plant have been elucidated in recent years . Future research on this compound should specifically focus on exploring the unknown elements in this compound and improving the processes for extracting the effective active substances of this compound .
Análisis Bioquímico
Biochemical Properties
Vaccarin plays a crucial role in biochemical reactions, particularly in promoting angiogenesis and wound healing. It interacts with several key enzymes and proteins, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These interactions lead to the activation of proteins such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which are essential for cell proliferation and migration .
Cellular Effects
This compound has been shown to significantly influence various cellular processes. It promotes the proliferation and migration of endothelial cells and fibroblasts, which are critical for wound healing. Additionally, this compound activates cell signaling pathways such as MAPK/ERK and PI3K/Akt, leading to enhanced gene expression and cellular metabolism . These effects contribute to the accelerated healing of wounds and the formation of new blood vessels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This includes the activation of MAPK/ERK and PI3K/Akt pathways, which in turn leads to the phosphorylation of downstream targets such as ERK and Akt. These phosphorylated proteins then modulate gene expression, promoting cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound promotes rapid cell proliferation and migration, leading to accelerated wound healing. Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity for extended periods, ensuring sustained benefits in wound healing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, this compound promotes angiogenesis and wound healing without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the appropriate dosage to maximize the therapeutic benefits of this compound while minimizing any negative effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by MAPK and PI3K. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. By modulating these pathways, this compound enhances cellular metabolism and promotes wound healing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as wound areas, where it can exert its therapeutic effects. The distribution of this compound within tissues ensures its availability at the sites where it is needed most .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization allows this compound to interact with its target proteins and enzymes, ensuring its effectiveness in promoting wound healing and angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vaccarin can be synthesized through several chemical routes, typically involving the glycosylation of flavonoid aglycones. The process often includes the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the glycosidic bond.
Industrial Production Methods
The extraction process includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Vaccarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bond or the flavonoid structure, leading to different compounds.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure, resulting in various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Rutin: Exhibits strong antioxidant activity and is used in the treatment of various vascular diseases.
Uniqueness of Vaccarin
This compound is unique due to its specific activation of the AMPK pathway, which is not as prominently observed in other similar flavonoid glycosides. This makes this compound particularly effective in improving insulin resistance and promoting wound healing .
This compound’s diverse biological activities and potential therapeutic applications make it a compound of significant interest in various fields of scientific research.
Propiedades
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIKGLVKALOGDP-HLEFUGOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319173 | |
| Record name | Vaccarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53452-16-7 | |
| Record name | Vaccarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vaccarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
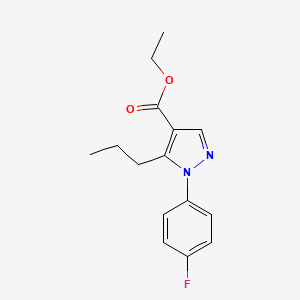
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)
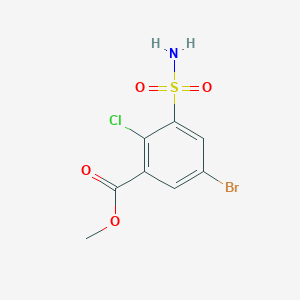
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)
